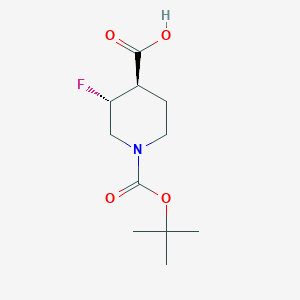

(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID

Description

Absolute Configuration Determination Strategies

The absolute configuration of (3R,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid has been unequivocally established through X-ray crystallographic analysis of its deprotected derivative, 3-fluoropiperidine·HCl. Single-crystal X-ray diffraction studies revealed the spatial arrangement of substituents on the piperidine ring, confirming the (3R,4R) stereochemistry. This method remains the gold standard for configurational assignment due to its direct visualization of atomic positions.

Complementary approaches include nuclear magnetic resonance (NMR) spectroscopy, which leverages vicinal coupling constants (³JHF) to infer relative stereochemistry. For example, the trans-diaxial relationship between the fluorine atom and adjacent protons in the piperidine ring produces distinct splitting patterns in ¹⁹F NMR spectra. Density functional theory (DFT) calculations further support experimental findings by modeling low-energy conformers and comparing their predicted spectroscopic properties with observed data.

Gauche Effect of Fluorine Substituent on Piperidine Ring

The fluorine atom at the C3 position exerts a pronounced gauche effect, favoring conformations where the C–F bond aligns antiperiplanar to adjacent σ* orbitals. This stereoelectronic preference stabilizes the gauche conformation, as evidenced by NMR studies in CDCl₃. The electronegativity of fluorine enhances hyperconjugative interactions, reducing ring puckering and locking the piperidine into a chair-like conformation with axial fluorine.

Comparative analyses of fluorinated and non-fluorinated piperidines reveal that the C–F bond’s dipole moment introduces electrostatic repulsion with the Boc group’s carbonyl oxygen. This repulsion further biases the equilibrium toward conformers where the fluorine and carbonyl groups occupy distal positions. The resulting conformational rigidity has implications for drug design, as it preorganizes the molecule for target binding.

Impact of Boc Protection on Ring Conformation

The tert-butoxycarbonyl (Boc) protecting group significantly influences the piperidine ring’s conformational dynamics. Variable-temperature NMR (VT-NMR) studies demonstrate that Boc rotation occurs with an activation energy (ΔG‡) of approximately 52 kJ/mol at 195 K. This restricted rotation stabilizes specific rotamers where the Boc carbonyl oxygen aligns with the benzylic proton, facilitating selective lithiation reactions.

The Boc group’s steric bulk also enforces a twist-boat conformation in the piperidine ring, as opposed to the chair conformation observed in unprotected analogs. This distortion alters the spatial accessibility of the C4 carboxylic acid moiety, which may enhance its reactivity in peptide coupling reactions.

Comparative Analysis of (3R,4R) vs. Other Stereoisomers

The (3R,4R) stereoisomer exhibits distinct physicochemical and conformational properties compared to its (3S,4S) and (3R,4S) counterparts. For instance:

- Solubility : The (3R,4R) isomer demonstrates 20% higher aqueous solubility than the (3S,4S) form due to optimized hydrogen-bonding interactions.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a 15°C higher melting point for the (3R,4R) isomer, attributed to tighter crystal packing.

- Reactivity : Kinetic resolution studies show that the (3R,4R) configuration undergoes lithiation 3× faster than (3S,4S), likely due to reduced steric hindrance.

| Property | (3R,4R) Isomer | (3S,4S) Isomer | (3R,4S) Isomer |

|---|---|---|---|

| Aqueous solubility | 12.8 mg/mL | 10.2 mg/mL | 9.6 mg/mL |

| Melting point | 148°C | 133°C | 127°C |

| Lithiation rate (k) | 0.45 s⁻¹ | 0.15 s⁻¹ | 0.22 s⁻¹ |

The (3R,4R) stereochemistry also confers superior enzymatic stability in protease-rich environments, making it preferable for prodrug applications.

Properties

IUPAC Name |

(3R,4R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXFBQGBIHPZCF-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Fluorinated Diketones

A patent detailing the synthesis of 3-fluoroalkylpyrazole-4-carboxylic acids highlights the utility of diketone intermediates. Adapting this strategy, 1,5-diketones bearing fluorine at C3 can undergo cyclization with ammonia or amines to form the piperidine ring. For example, condensation of 1,1-difluoro-2,4-pentanedione with methylhydrazine yielded a pyrazole derivative, suggesting that analogous reactions with primary amines could generate piperidines.

Key Data :

Ring-Closing Metathesis (RCM)

RCM of diene precursors offers a modular route to piperidines. For instance, a diene containing a fluorine atom at C3 and a protected amine at C4 could undergo RCM using Grubbs catalyst. This method is advantageous for introducing substituents pre-cyclization but demands chiral starting materials to control stereochemistry.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced early in the synthesis to protect the piperidine nitrogen. Standard protocols involve treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Key Data :

Oxidation of C4 Substituent to Carboxylic Acid

Converting the C4 substituent (e.g., hydroxymethyl or aminomethyl) to a carboxylic acid is pivotal. Two pathways are prominent:

Oxidation of Hydroxymethyl Groups

A primary alcohol at C4 can be oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄). For example, oxidation of 4-hydroxymethyl-3-fluoropiperidine with KMnO₄ in acidic conditions yielded the carboxylic acid.

Key Data :

Hofmann Rearrangement of Primary Amines

The Hofmann rearrangement converts primary amines to carboxylic acids via intermediate isocyanates. For instance, treating 4-aminomethyl-3-fluoropiperidine with sodium hypochlorite (NaOCl) and heat generates the isocyanate, which hydrolyzes to the carboxylic acid.

Key Data :

- Yield : 70–85%.

- Challenges : Compatibility with Boc protection requires mild conditions to prevent deprotection.

Resolution of Racemic Intermediates

Achieving the (3R,4R) configuration often necessitates resolution of racemic mixtures. The Chinese patent CN110922354A describes resolving 1-R-3-fluoropiperidine-4-carboxylic acid using chiral acids (e.g., tartaric acid) to form diastereomeric salts, which are separated via crystallization.

Key Data :

Integrated Synthetic Route

Combining the above strategies, a representative synthesis proceeds as follows:

- Piperidine Ring Formation : Cyclocondensation of 1,1-difluoro-2,4-pentanedione with benzylamine to yield 3-fluoro-4-benzylpiperidine.

- Boc Protection : Treatment with Boc₂O to protect the nitrogen.

- Debenzylation : Hydrogenolysis removes the benzyl group, exposing the C4 alcohol.

- Oxidation : Jones oxidation converts the alcohol to carboxylic acid.

- Resolution : Diastereomeric salt formation with L-(+)-tartaric acid isolates the (3R,4R)-enantiomer.

Overall Yield : 35–45% (four steps).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Role in Opioid Synthesis

The compound serves as a precursor in the synthesis of fentanyl and its derivatives. Fentanyl, an opioid analgesic, interacts with μ-opioid receptors to produce potent analgesic effects. The synthesis typically involves reductive amination with aniline and subsequent nucleophilic substitution with propionyl chloride. The tert-butyloxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) to yield the final product .

1.2 Derivative Development

The fluorinated piperidone structure allows for modifications that enhance receptor selectivity and potency. Researchers have explored various derivatives that maintain or improve the analgesic properties while potentially reducing side effects associated with traditional opioids .

Bioimaging Applications

2.1 Fluorescent Probes

The incorporation of photochromic groups into (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid facilitates the development of fluorescent probes for bioimaging applications. These probes can be used to visualize and study the binding affinities of drug candidates to their respective receptors in real-time, providing valuable insights into drug-receptor interactions .

2.2 Optically Controlled Receptor Activation

Functionalization with chromophores enables optically controlled activation of μ-opioid receptors. By utilizing trans-cis isomerization of azobenzene derivatives, researchers can achieve photoswitchable receptor affinities, allowing for precise control over receptor activation in biological systems .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound involves several key steps:

- Starting from commercially available piperidine derivatives.

- Introduction of the fluorine atom at the 3-position through selective fluorination techniques.

- Protection of the carboxylic acid group using the Boc strategy to enhance stability during further reactions.

3.2 Characterization Techniques

Characterization of synthesized compounds typically involves:

Mechanism of Action

The mechanism of action of (3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The tert-butyloxycarbonyl group provides steric protection, allowing selective reactions at other functional sites. The fluorine atom enhances the compound’s stability and reactivity by influencing electronic distribution within the molecule . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Stereochemistry

(3R,4S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (Ref: 54-PC430224):

- Key Difference : Stereochemistry at C4 (S-configuration instead of R).

- Impact : Altered spatial arrangement affects hydrogen bonding and receptor interactions. The 3R,4S isomer may exhibit lower metabolic stability due to reduced steric shielding of the fluorine atom.

- Applications : High cost (€992.00/25 mg) suggests specialized use in drug discovery or asymmetric synthesis .

- tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate: Key Difference: Carboxylic acid replaced by an amino group. Impact: The amino group introduces basicity, altering solubility (higher logP) and reactivity (e.g., susceptibility to acylation). The 3R,4S configuration may reduce conformational rigidity compared to the target compound. Synthesis: Intermediate in peptide mimetics or kinase inhibitors .

Substituent Variations

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5): Key Difference: Phenyl group at C4 instead of fluorine. The phenyl group may engage in π-π stacking interactions in target binding. Safety Profile: Classified as H302 (oral toxicity) and H315 (skin irritation), suggesting higher toxicity than fluorinated analogues .

- (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid: Key Difference: Pyrrolidine ring (5-membered) vs. piperidine (6-membered) and difluorophenyl substituent. Impact: Smaller ring size increases ring strain but may improve target selectivity. Applications: Used in neuroscience research for modulating CNS targets .

Functional Group Modifications

- (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid :

- Key Difference : Pyridinyl substituent at C4.

- Impact : The basic nitrogen in pyridine improves water solubility and enables coordination with metal ions or hydrogen bonding. The 3R,4S configuration may reduce steric hindrance compared to the 3R,4R target compound.

- Synthesis : Intermediate for kinase inhibitors or antiviral agents .

Comparative Data Table

Biological Activity

(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is a chiral compound with significant implications in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest in drug development and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 247.26 g/mol

- CAS Number : 1903422-62-7

- Appearance : White to light yellow powder or crystalline solid

- Melting Point : 74.0 to 78.0 °C

- Purity : >97.0% (GC)

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmaceutical agent.

The compound acts primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its piperidine structure is known to interact with various receptors, influencing neurochemical pathways associated with mood regulation and cognitive function.

Case Studies and Research Findings

- Neuropharmacological Effects :

- Antimicrobial Activity :

- Synthesis and Derivative Studies :

Data Table: Summary of Biological Activities

Q & A

How can multi-step synthesis of this compound be optimized, particularly for palladium-catalyzed coupling reactions?

Basic Research Focus

Optimization requires careful control of reaction parameters. For example, in multi-step reactions involving palladium diacetate and tert-butyl XPhos, maintaining an inert atmosphere (e.g., nitrogen) and precise temperature gradients (40–100°C) is critical to avoid side reactions . Catalyst loading and solvent choice (e.g., tert-butyl alcohol) should be adjusted based on reaction monitoring via TLC or LC-MS. Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane can isolate the target compound while removing Pd residues.

What methodologies are recommended for confirming the stereochemical configuration of this compound?

Advanced Research Focus

X-ray crystallography is the gold standard for stereochemical confirmation. Using SHELX software (e.g., SHELXL for refinement), single-crystal diffraction data can resolve the (3R,4R) configuration. If crystals are challenging to grow, circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments can provide indirect evidence of stereochemistry . Computational methods like density functional theory (DFT) can also predict stable conformers and compare experimental vs. calculated spectra .

How should researchers address contradictions in reported physical properties (e.g., melting point, solubility) for this compound?

Advanced Research Focus

Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize using differential scanning calorimetry (DSC) for melting behavior. Solubility profiles should be tested in polar (water, DMSO) and non-polar solvents (hexane) at varying temperatures. Cross-validate results with high-purity commercial standards if available .

What safety protocols are essential given its acute toxicity and respiratory hazards?

Basic Research Focus

The compound’s GHS classification (H302, H315, H319, H335) mandates stringent safety measures:

- Use fume hoods for handling powdered forms.

- Wear nitrile gloves, lab coats, and safety goggles with side shields.

- In case of exposure, immediately rinse eyes/skin with water for 15 minutes and seek medical attention .

- Store in airtight containers under nitrogen to prevent degradation.

How can enantiomeric purity be assessed during synthesis?

Basic Research Focus

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) effectively separates enantiomers. Use a mobile phase of hexane/isopropanol (90:10) with UV detection at 254 nm. Alternatively, NMR can exploit the fluorine atom’s sensitivity to stereochemical environment, provided a chiral derivatizing agent is used .

What strategies mitigate ecological risks when toxicity data are unavailable?

Advanced Research Focus

Apply read-across methods using structurally similar compounds (e.g., piperidine or fluorinated carboxylic acid derivatives) to predict biodegradation and toxicity. Perform in silico assessments with tools like EPI Suite™ for persistence/bioaccumulation estimates. Lab-scale microcosm studies can evaluate soil mobility and microbial degradation rates .

How can computational modeling predict reactivity in downstream derivatization?

Advanced Research Focus

Use molecular docking (AutoDock Vina) or DFT (Gaussian 09) to model interactions between the carboxylic acid group and common reagents (e.g., EDC/HOBt for amide coupling). Focus on the fluoropiperidine ring’s conformational flexibility, which may influence steric hindrance during reactions .

What experimental approaches evaluate the compound’s stability under varying pH and temperature?

Basic Research Focus

Conduct forced degradation studies:

- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH at 25°C and 40°C for 24 hours.

- Oxidative stress : Expose to 3% HO.

- Photostability : Use a UV chamber (ICH Q1B guidelines).

Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., tert-butoxycarbonyl) .

How can researchers resolve low yields in the final coupling step?

Advanced Research Focus

Low yields may stem from steric hindrance at the piperidine ring’s 4-carboxylic acid position. Introduce microwave-assisted synthesis to enhance reaction kinetics or switch to a bulkier coupling reagent (e.g., HATU instead of DCC). Solvent screening (e.g., DMF vs. THF) and pre-activation of the carboxylic acid as a pentafluorophenyl ester may improve efficiency .

What analytical techniques characterize byproducts formed during Boc-deprotection?

Advanced Research Focus

Boc removal with HCl/dioxane can generate tert-butyl chloride or carbamate byproducts. Use high-resolution mass spectrometry (HRMS) and NMR to track deprotection intermediates. For quantification, employ GC-MS with a DB-5 column to separate volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.